6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one
Overview
Description
6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one is a heterocyclic compound that features a pyrrolo[2,3-B]pyridine core structure with a chlorine atom at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
The primary target of 6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . The FGFR1–4 isoforms mainly consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
This compound interacts with its target, FGFR, by inhibiting its activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFR by this compound affects several signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways .
Pharmacokinetics
It is mentioned that one of the derivatives of 1h-pyrrolo[2,3-b]pyridine has a low molecular weight, which could be beneficial for subsequent optimization .
Result of Action
The inhibition of FGFR by this compound can lead to the inhibition of cell proliferation and induction of apoptosis . It can also significantly inhibit the migration and invasion of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with reagents such as phosphorus oxychloride (POCl3) under reflux conditions.
Formation of the Pyrrolo Ring: The final step involves the formation of the pyrrolo ring through a cyclization reaction, which can be facilitated by using a base such as sodium hydride (NaH) in an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The pyrrolo[2,3-B]pyridine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and properties.
Scientific Research Applications
6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a core structure in the design and synthesis of potential drug candidates, particularly as inhibitors of specific enzymes or receptors.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular processes and pathways.
Chemical Biology: It serves as a tool compound in chemical biology to study the interactions between small molecules and biological macromolecules.
Material Science:
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1H-pyrrolo[2,3-B]pyridin-2(3H)-one: Similar structure with a bromine atom instead of chlorine.
6-Fluoro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one: Similar structure with a fluorine atom instead of chlorine.
6-Methyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one: Similar structure with a methyl group instead of chlorine.
Uniqueness
6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with different properties. Additionally, the compound’s ability to inhibit specific molecular targets makes it a valuable tool in medicinal chemistry and biological research.
Properties
IUPAC Name |
6-chloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-5-2-1-4-3-6(11)10-7(4)9-5/h1-2H,3H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWFVLDDBLQHPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619870 | |
Record name | 6-Chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220896-14-0 | |
Record name | 6-Chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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